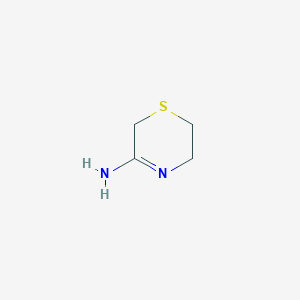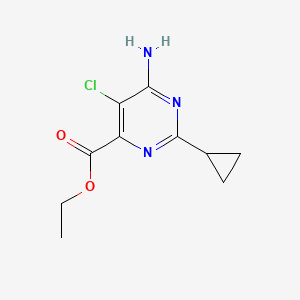
1,7-Dibromonaphthalene
Übersicht
Beschreibung
1,7-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 7 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the use of molecular bromine (Br2) in the presence of a catalyst or under specific reaction conditions. For example, the bromination can be carried out in carbon tetrachloride (CCl4) as a solvent, with the reaction mixture being irradiated using a photochemical reaction apparatus at low temperatures (below 10°C). This method yields this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar principles as those in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization and distillation techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dibromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl compounds. These reactions typically involve palladium catalysts and boronic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3) under inert atmosphere.
Reduction: Reducing agents like LiAlH4 in anhydrous ether solvents.
Major Products Formed
Substitution: Formation of naphthalene derivatives with various functional groups.
Coupling: Formation of biaryl compounds.
Reduction: Formation of naphthalene.
Wissenschaftliche Forschungsanwendungen
1,7-Dibromonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of organic semiconductors and other advanced materials.
Catalysis: It can be used as a precursor for the synthesis of catalysts used in various chemical reactions.
Biological Studies: It is employed in the study of brominated organic compounds’ effects on biological systems.
Wirkmechanismus
The mechanism of action of 1,7-dibromonaphthalene in chemical reactions typically involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in coupling reactions, they form new carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dibromonaphthalene: Another dibromo derivative of naphthalene with bromine atoms at the 1 and 8 positions.
2,7-Dibromonaphthalene: A dibromo derivative with bromine atoms at the 2 and 7 positions.
4,4’-Dibromobiphenyl: A biphenyl derivative with bromine atoms at the 4 positions of each phenyl ring.
Uniqueness
1,7-Dibromonaphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning allows for unique substitution patterns and coupling reactions that are not possible with other dibromo derivatives.
Eigenschaften
IUPAC Name |
1,7-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFFDNPPMQALBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474203 | |
| Record name | 1,7-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58258-65-4 | |
| Record name | 1,7-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)

![2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B1609798.png)

![Methyl 3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1609800.png)

![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)






